molecular formula C6H5FIN B2357727 2-Fluoro-3-iodoaniline CAS No. 1261500-65-5

2-Fluoro-3-iodoaniline

Cat. No.: B2357727
CAS No.: 1261500-65-5
M. Wt: 237.016
InChI Key: SOLPYYLNAFEZPC-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodoaniline is an organic compound with the molecular formula C6H5FIN . It is used in various fields of research and industry.


Synthesis Analysis

The synthesis of anilines like this compound can be achieved through several methods, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . A specific preparation method for this compound involves introducing a carboxyl group by taking o-fluoroiodobenzene as a starting material, then carrying out rearrangement and finally removing-BOC .


Molecular Structure Analysis

The molecular weight of this compound is 237.02 . Its InChI code is 1S/C6H5FIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It should be stored in a well-ventilated place with the container kept tightly closed .

Scientific Research Applications

1. Synthesis of Antitumor Compounds

2-Fluoro-3-iodoaniline has been utilized in the synthesis of antitumor compounds. For instance, it's used in the synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which have shown selective inhibition of cancer cell lines, particularly in colon and renal origins (McCarroll et al., 2007).

2. Synthesis of Fluoroalkylated Indole Derivatives

It's been used in the palladium-catalyzed annulation of fluorine-containing internal alkynes with variously substituted 2-iodoanilines. This process leads to the synthesis of fluoroalkylated indole derivatives, which are valuable in organic synthesis (Konno et al., 2004).

3. In Metabolic Fate Studies

This compound has been used in studies to understand the metabolic fate of iodinated compounds. High-performance liquid chromatography/inductively coupled plasma mass spectrometry (HPLC/ICPMS) was employed to profile the iodine-containing metabolites produced in earthworms exposed to this compound (Duckett et al., 2003).

4. Synthesis of L-3-F-Tyrosine Intermediate

The compound has been synthesized from o-amino-anisole through various chemical reactions, serving as an intermediate in the synthesis of L-3-F-tyrosine (Huang & Tian, 2004).

5. Development of 2-Fluoroalkylated Quinoxalines

In a novel approach, 2-fluoroalkylated 3-iodoquinoxalines were synthesized under visible-light irradiation at room temperature using a halogen-bond-promoted double radical isocyanide insertion with perfluoroalkyl iodides (Sun et al., 2016).

6. Photodegradation Studies

This compound's derivatives, such as haloanilines, have been studied for their photodegradation properties. This research is significant in understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effect of some fluorinated drugs (Freccero et al., 2003).

7. Nucleobase-Specific Hybridization Probes

A 3-fluoro-6-methylaniline nucleoside, which is related to this compound, was synthesized and incorporated into oligonucleotides. This compound showed significant potential as a mercury-mediated base pair forming agent in nucleobase-specific hybridization probes (Aro-Heinilä et al., 2019).

8. Nonlinear Optical Investigations

Studies on the nonlinear optical properties of compounds related to this compound, like 3‑chloro 4-fluoro aniline and 2-iodo aniline, have been carried out to assess their effectiveness in optical devices (George et al., 2021).

9. Production of Radiopharmaceuticals

This compound has been used in the synthesis of 6-18F-fluoro-l-dopa (18F-FDOPA), a radiopharmaceutical for evaluating presynaptic dopaminergic function using PET imaging (Libert et al., 2013).

10. Fluorination of 1,3-Dicarbonyl Compounds

The compound has been involved in catalytic fluorination processes of 1,3-dicarbonyl compounds, demonstrating its utility in organic synthesis and the production of valuable fluorinated organic compounds (Kitamura et al., 2013).

Safety and Hazards

2-Fluoro-3-iodoaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Fluoro-3-iodoaniline has been used to passivate the surface of perovskite films to enhance photovoltaic properties . This suggests potential applications in the field of renewable energy.

Mechanism of Action

Mode of Action

Anilines, in general, can undergo various reactions such as nucleophilic substitution . The presence of fluorine and iodine atoms on the benzene ring may influence the compound’s reactivity and interaction with its targets. More research is required to elucidate the specific mode of action of 2-Fluoro-3-iodoaniline.

Biochemical Pathways

It’s known that fluorinated compounds can be metabolized by microorganisms, potentially affecting various biochemical pathways

Pharmacokinetics

More research is needed to understand these properties .

Result of Action

As an aniline derivative, it may have various biological effects depending on its specific targets and mode of action

Properties

IUPAC Name

2-fluoro-3-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLPYYLNAFEZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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